4-Bromoindole-3-carboxaldehyde

Description

The exact mass of the compound 4-Bromoindole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

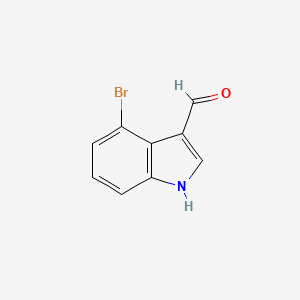

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAFHZDRYAWZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376790 | |

| Record name | 4-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98600-34-1 | |

| Record name | 4-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromoindole-3-carboxaldehyde chemical structure and properties

An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Synthesis, Properties, and Applications

Introduction: The Versatility of a Halogenated Indole

4-Bromoindole-3-carboxaldehyde is a pivotal molecule in the landscape of synthetic organic chemistry and medicinal chemistry. Characterized by a bromine atom at the 4-position of the indole ring and an aldehyde group at the 3-position, this compound serves as a highly versatile and valuable building block.[1][2] The strategic placement of these two functional groups—a nucleophilically reactive aldehyde and a bromine atom amenable to a wide array of cross-coupling reactions—provides chemists with a powerful tool for molecular elaboration.[3] Its utility spans from the synthesis of complex natural products, such as marine alkaloids, to the development of cutting-edge materials for organic electronics and the discovery of novel therapeutic agents, including potent enzyme inhibitors for diseases like Alzheimer's.[2][4] This guide offers an in-depth exploration of its chemical structure, properties, synthesis, and key applications, providing researchers with the technical insights required for its effective utilization.

Core Molecular Profile

The fundamental identity of 4-bromoindole-3-carboxaldehyde is defined by its structural and chemical identifiers.

Chemical Structure and Identifiers

-

IUPAC Name: 4-bromo-1H-indole-3-carbaldehyde[5]

-

Synonyms: 4-Bromo-3-formylindole[1]

-

Molecular Formula: C₉H₆BrNO[2]

-

Molecular Weight: 224.06 g/mol [2]

-

SMILES: O=CC1=CNC2=C1C(Br)=CC=C2[6]

-

InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N[5]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} Caption: Chemical Structure of 4-Bromoindole-3-carboxaldehyde.

Physicochemical Properties

The physical properties of 4-bromoindole-3-carboxaldehyde are critical for its handling, storage, and use in reactions. It typically appears as a white to yellow or gray crystalline solid.[1][7]

| Property | Value | Source(s) |

| Appearance | White to yellow/gray powder or crystalline solid | [1][7] |

| Melting Point | 175-180 °C | [1][7] |

| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Soluble in other organic solvents like acetone and ethyl acetate. Sparingly soluble in aqueous buffers. | [8][9] |

| Storage | Store at 2-8 °C in a dark, inert atmosphere. | [1] |

Spectroscopic Profile

The structural integrity of 4-bromoindole-3-carboxaldehyde is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like DMSO-d₆, the proton spectrum would exhibit characteristic signals: a singlet for the aldehyde proton (-CHO) at approximately 10.0 ppm, a singlet or doublet for the H2 proton on the indole ring around 8.3-8.5 ppm, and multiplets for the aromatic protons on the benzene ring between 7.2-7.8 ppm. The N-H proton typically appears as a broad singlet at a higher chemical shift (>12 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde group around 185 ppm. Other key signals include those for the carbon atoms of the indole ring, with the C4 bearing the bromine atom appearing at a lower field than its non-brominated counterparts.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by key absorption bands indicating its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1690 cm⁻¹. A broad absorption band between 3100-3300 cm⁻¹ corresponds to the N-H stretch of the indole ring. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the C-Br stretch is found at lower frequencies, typically in the 500-600 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10] For C₉H₆BrNO, these peaks would be observed at m/z 223 and 225. Common fragmentation patterns involve the loss of the formyl group (-CHO).

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 4-bromoindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of 4-bromoindole.[11] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[12][13]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.

dot graph "Vilsmeier_Haack_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Logical workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the formylation of indoles.[11]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 120 mL). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Under vigorous stirring, slowly add phosphoryl chloride (POCl₃) (e.g., 0.12 mol) dropwise to the cold DMF, maintaining the temperature at 0 °C. Stir for an additional 10-15 minutes after addition is complete.

-

Indole Addition: Dissolve 4-bromoindole (e.g., 0.05 mol) in a minimal amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction mixture will typically become a thick, viscous suspension.

-

Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Then, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or a potassium hydroxide solution until the pH is basic. This step must be performed with caution due to gas evolution and potential exotherm.

-

Isolation and Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether or ethanol, to yield the final product as fine, needle-like crystals.[11]

Chemical Reactivity and Synthetic Applications

The synthetic power of 4-bromoindole-3-carboxaldehyde lies in the orthogonal reactivity of its two key functional groups. The aldehyde group is a classic electrophile for nucleophilic additions and condensations (e.g., Wittig reaction, Schiff base formation), while the C4-bromo group is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3]

Application Focus: Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a critical enzyme implicated in the pathogenesis of Alzheimer's disease, making it a high-priority target for drug discovery.[4][14] Several potent GSK-3 inhibitors are based on an indole scaffold, and 4-bromoindole-3-carboxaldehyde is a key starting material for their synthesis. For example, it can be used to construct complex heterocyclic systems that show high inhibitory activity.[15][16]

dot graph "GSK3_Inhibitor_Synthesis" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General synthetic pathway to GSK-3 inhibitors.

Protocol Example 1: Olefination via Wittig Reaction

This representative protocol demonstrates the conversion of the aldehyde group into an alkene, a fundamental transformation in organic synthesis.[17]

-

Ylide Generation (if not using a stable ylide): In a flame-dried, nitrogen-purged flask, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or KHMDS, 1.05 eq) dropwise. Stir for 30-60 minutes at this temperature to form the ylide (a characteristically colored solution).

-

Aldehyde Addition: Dissolve 4-bromoindole-3-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is then purified by silica gel column chromatography.

Protocol Example 2: C-C Bond Formation via Suzuki Coupling

This protocol illustrates the use of the bromo-substituent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[8][13]

-

Reaction Setup: To a reaction vessel, add 4-bromoindole-3-carboxaldehyde (1.0 eq), an arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 ratio).

-

Reaction: Purge the vessel with an inert gas (nitrogen or argon), seal it, and heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the 4-aryl-indole-3-carboxaldehyde product.[18]

Safety and Handling

4-Bromoindole-3-carboxaldehyde is associated with several hazards and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[19]

-

Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

4-Bromoindole-3-carboxaldehyde is a compound of significant strategic importance. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic methods like the Vilsmeier-Haack reaction make it an indispensable tool for chemists. From enabling the construction of biologically active molecules targeting complex diseases to serving as a precursor for advanced materials, its role as a versatile chemical intermediate is firmly established. This guide provides the foundational knowledge for researchers to confidently and creatively employ this powerful building block in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Kühn, C., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved January 10, 2026, from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 10, 2026, from [Link]

-

Fisher Scientific. (n.d.). 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved January 10, 2026, from [Link]

-

Beurel, E., et al. (2017). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. Cellular and Molecular Life Sciences, 74(4), 603-628. [Link]

-

Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]

-

Martinez, A. (Ed.). (2008). Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. John Wiley & Sons. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 16. wiley.com [wiley.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde (CAS No. 98600-34-1)

Introduction: The Strategic Importance of a Functionalized Indole Scaffold

4-Bromoindole-3-carboxaldehyde is a bifunctional organic compound built upon the privileged indole scaffold. Its strategic importance in contemporary chemical research stems from the orthogonal reactivity of its two key functional groups: a highly versatile aldehyde at the 3-position and a bromine atom at the 4-position of the indole ring.[1] This unique arrangement makes it a powerful intermediate and a coveted building block in the synthesis of complex molecular architectures.[2]

The indole core is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. The aldehyde group serves as a crucial handle for chain extension and the introduction of diverse functionalities through reactions like condensation, reductive amination, and Wittig olefination.[1] Simultaneously, the bromo-substituent provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies, and its electron-withdrawing nature modulates the electronic properties of the indole ring system.

This guide provides an in-depth exploration of 4-bromoindole-3-carboxaldehyde, consolidating its physicochemical properties, synthesis, reactivity, and applications to empower researchers in leveraging its full potential in drug discovery, materials science, and biochemical research.[2]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. The key identifiers and physicochemical data for 4-bromoindole-3-carboxaldehyde are summarized below.

| Property | Value |

| CAS Number | 98600-34-1[3] |

| Molecular Formula | C₉H₆BrNO[1][2] |

| Molecular Weight | 224.06 g/mol [2][4] |

| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde[4][5] |

| Synonyms | 4-Bromo-3-formylindole[2][6] |

| Appearance | White to yellow or grey solid/powder/crystal[1][2][6] |

| Melting Point | 175 - 180 °C[2][5] |

| Purity | Typically ≥96% (GC or HPLC)[2][5][6] |

| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C=O[4][7] |

| InChI Key | IPAFHZDRYAWZOB-UHFFFAOYSA-N[4][5] |

Synthesis and Purification: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group selectively at the electron-rich C3 position of the indole nucleus. For 4-bromoindole-3-carboxaldehyde, the starting material is 4-bromoindole.

Causality Behind the Method:

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the nucleophilic C3 position of 4-bromoindole. The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. The choice of DMF and POCl₃ is critical for generating a moderately reactive electrophile that favors formylation at the C3 position without promoting unwanted side reactions.

Detailed Experimental Protocol:

The following is a representative protocol synthesized from available literature. Researchers should adapt it based on their specific lab conditions and safety protocols.[8]

-

Vilsmeier Reagent Preparation: In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (approx. 12 volumes relative to 4-bromoindole). Cool the flask to 0 °C in an ice bath.

-

Under vigorous stirring, slowly add phosphoryl chloride (POCl₃) (approx. 2.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 5-10 minutes to ensure complete formation of the Vilsmeier reagent.[8]

-

Formylation: Dissolve 4-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF (approx. 2 volumes).[8]

-

Slowly add the 4-bromoindole solution dropwise to the prepared Vilsmeier reagent, keeping the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The mixture will typically become a viscous suspension.[8]

-

Work-up and Isolation: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline (pH > 8). This step hydrolyzes the intermediate and neutralizes excess acid.[8]

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[8]

-

Purification: Recrystallize the crude solid from a mixture of acetone and petroleum ether to yield pure 4-bromoindole-3-carboxaldehyde as fine, needle-like crystals.[8]

Synthesis and Purification Workflow

Applications in Research and Development

4-Bromoindole-3-carboxaldehyde is not merely a synthetic curiosity; it is an enabling tool across multiple scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, with applications in the development of anti-cancer and neuroprotective drugs. [2]The indole-3-carboxaldehyde framework is a precursor to molecules that can modulate biological pathways. For instance, while not the 4-bromo isomer, other brominated indole-3-carboxaldehydes have been investigated as quorum sensing inhibitors, suggesting a potential avenue of research for this compound in combating bacterial virulence. [9]

-

Materials Science: In the field of materials science, this compound is valuable for creating organic electronic materials. [2]The electron-rich indole system, when appropriately functionalized, can be incorporated into polymers and small molecules used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where it can influence charge transport and photophysical properties. [2]

-

Biochemical Probes: Researchers utilize this scaffold to develop fluorescent probes for biological imaging. [2]The indole nucleus possesses intrinsic fluorescent properties that can be tuned by modifying its substituents. The aldehyde handle allows for conjugation to biomolecules or other reporter groups, enabling the visualization of cellular processes. [2]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a dedicated spectrum for this specific compound is not available in the search results, typical NMR chemical shifts can be inferred from the structure and data for related compounds. [10][11]

| Spectroscopy Data (Typical) | |

|---|---|

| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet far downfield (~10.0 ppm). The indole N-H proton will be a broad singlet, also downfield (>8.5 ppm). The aromatic protons on the indole ring will appear in the range of 7.3-8.4 ppm. |

| ¹³C NMR | The aldehyde carbonyl carbon is the most deshielded, appearing around 185 ppm. The carbons of the indole ring will resonate in the aromatic region (110-140 ppm). |

| Availability | Spectroscopic data including ¹H NMR, HPLC, and LC-MS are often available from commercial suppliers upon request. [12]|

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling 4-bromoindole-3-carboxaldehyde.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed (Category 4). [13]* Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2). [13]* Respiratory: May cause respiratory irritation. [13] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. [14]* Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [13][15]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store at recommended temperatures (e.g., 2-8 °C). [2][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13][14]

Safety Workflow

Conclusion

4-Bromoindole-3-carboxaldehyde (CAS No. 98600-34-1) stands out as a high-value, versatile chemical intermediate. Its bifunctional nature, combining a reactive aldehyde with a functionalizable bromide on the privileged indole scaffold, provides a robust platform for synthetic innovation. For researchers in drug discovery, it offers a direct route to diverse, biologically relevant chemical space. For materials scientists, it is a building block for novel organic electronic materials. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its considerable potential in advancing chemical and biomedical sciences.

References

-

CAS No.98600-34-1, 4-Bromoindole-3-carboxaldehyde Suppliers. LookChem. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO. PubChem. [Link]

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. RSC. [Link]

-

Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... ResearchGate. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]

-

4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™. Fisher Scientific. [Link]

-

The Expanding Applications of 4-Bromoindole Beyond Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

- 1. CAS 98600-34-1: 4-Bromoindole-3-carboxaldehyde [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 12. 98600-34-1|4-Bromoindole-3-carboxyaldehyde|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic and Structural Elucidation of 4-bromo-1H-indole-3-carbaldehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-1H-indole-3-carbaldehyde (CAS 98600-34-1), a key heterocyclic intermediate in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation, explaining the causal relationships between the molecule's structure and its spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting detailed experimental protocols and integrated analysis workflows. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's characterization for synthesis, quality control, and further functionalization.

Compound Profile and Molecular Structure

4-bromo-1H-indole-3-carbaldehyde is a solid, crystalline compound belonging to the indole family. The presence of the bromine atom at the C4 position and the aldehyde group at C3 makes it a versatile building block for constructing more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of its use, ensuring identity, purity, and suitability for subsequent reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde | [1] |

| CAS Number | 98600-34-1 | [2][3] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Molecular Weight | 224.06 g/mol | [3] |

| Melting Point | 175-177 °C | [3] |

| Appearance | Gray to off-white solid |[3] |

To facilitate a clear discussion of the spectroscopic data, particularly for NMR assignments, the atoms in the molecular structure are numbered as shown below.

Caption: Numbered structure of 4-bromo-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework. While a fully assigned, peer-reviewed spectrum is not available in public literature, commercial suppliers confirm that the compound's NMR spectrum is consistent with the proposed structure.[3] The following analysis is based on established principles of chemical shifts, coupling constants, and data from analogous indole structures.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Six distinct signals are expected in the spectrum for 4-bromo-1H-indole-3-carbaldehyde.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| N1-H | ~12.5 (broad) | Singlet (broad) | N/A | The acidic indole N-H proton is typically broad and significantly downfield, especially in DMSO due to hydrogen bonding with the solvent. |

| CHO | ~10.0 | Singlet | N/A | Aldehyde protons are highly deshielded by the anisotropic effect of the carbonyl group and appear at a characteristic downfield position. |

| H2 | ~8.4 | Singlet (or doublet, J≈3 Hz) | ~3 (coupling to N-H) | This proton is adjacent to the electron-donating nitrogen and deshielded by the C3-aldehyde group. It may show a small coupling to the N-H proton. |

| H7 | ~7.7 | Doublet | 7.5 - 8.0 (ortho) | H7 is ortho to the C7a-nitrogen bond and is deshielded. It shows ortho-coupling to H6. |

| H5 | ~7.4 | Doublet | 7.5 - 8.0 (ortho) | H5 is ortho to the bromine-bearing C4 and will show ortho-coupling to H6. Its chemical shift is influenced by the bromine substituent. |

| H6 | ~7.3 | Triplet | 7.5 - 8.0 (ortho) | H6 is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets with similar J values). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Nine distinct signals are expected for this compound.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C=O | ~185 | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of the electronegative oxygen atom. |

| C2 | ~139 | C2 is adjacent to the nitrogen and is part of a double bond, placing it significantly downfield. |

| C7a | ~137 | A quaternary carbon in the aromatic system, bonded to the nitrogen atom. |

| C3a | ~128 | A quaternary carbon in the aromatic system, influenced by its position in the fused ring system. |

| C7 | ~125 | Aromatic CH carbon. |

| C5 | ~124 | Aromatic CH carbon, its shift is influenced by the adjacent bromine. |

| C6 | ~123 | Aromatic CH carbon. |

| C3 | ~119 | This carbon is attached to the electron-withdrawing aldehyde group. |

| C4 | ~115 | The carbon directly attached to the bromine atom (ipso-carbon). Its chemical shift is strongly influenced by the halogen's inductive and resonance effects. |

NMR Experimental Protocol

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 4-bromo-1H-indole-3-carbaldehyde into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and keeps the acidic N-H proton from exchanging, allowing for its observation.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no particulate matter remains.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Spectral Interpretation

The IR spectrum of 4-bromo-1H-indole-3-carbaldehyde is dominated by absorptions corresponding to the N-H and C=O bonds.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3200 - 3300 | N-H Stretch | Indole N-H | A moderately sharp peak in this region is a hallmark of the indole N-H group. Its position confirms the presence of the secondary amine within the ring.[6] |

| 1640 - 1680 | C=O Stretch | Aldehyde C=O | A strong, sharp absorption band in this region is definitive proof of the carbonyl group. Conjugation with the indole ring system shifts this frequency lower than that of a simple aliphatic aldehyde.[6] |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are characteristic of the C=C stretching vibrations within the fused aromatic ring system. |

| ~1100 | C-Br Stretch | Aryl-Bromide | A weaker absorption in the fingerprint region can often be attributed to the C-Br bond. |

IR Experimental Protocol

-

Method Selection: The Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity, requiring no sample preparation. Alternatively, the KBr pellet method can be used.

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed for the presence of the characteristic peaks outlined in Table 4.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. It is particularly useful for this molecule due to the distinctive isotopic signature of bromine.

Data Interpretation

The key feature in the mass spectrum of 4-bromo-1H-indole-3-carbaldehyde is the molecular ion peak.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:

-

[M]⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br (C₉H₆⁷⁹BrNO).

-

[M+2]⁺ peak: at m/z corresponding to the molecule with ⁸¹Br (C₉H₆⁸¹BrNO).

-

-

Confirmation of Formula: High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula C₉H₆BrNO. The theoretical exact mass is 222.9633 Da.[1]

-

Fragmentation: Common fragmentation pathways for indole aldehydes include the loss of the aldehyde group (-CHO) or carbon monoxide (-CO).[7] The resulting fragment ions would also exhibit the characteristic 1:1 isotopic pattern if they retain the bromine atom.

MS Experimental Protocol

-

Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) with direct infusion can be used.

-

Sample Preparation (ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 mg/mL.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Examine the spectrum for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern around m/z 223 and 225, respectively. Use the instrument software to predict and match the isotopic distribution. For HRMS, compare the measured exact mass to the theoretical value to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a piece of the puzzle, and together they offer definitive proof of structure and purity.

Caption: Workflow for integrated spectroscopic analysis.

Safety and Handling

Based on aggregated GHS data, 4-bromo-1H-indole-3-carbaldehyde is classified as a hazardous substance.[8]

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[8]

-

Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

The structural identity and purity of 4-bromo-1H-indole-3-carbaldehyde are unequivocally established through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key N-H and aldehyde C=O functional groups. Finally, Mass Spectrometry validates the molecular formula and provides a definitive signature of the bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic profile serves as a reliable benchmark for any researcher utilizing this important synthetic intermediate.

References

-

Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Synlett. [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676494, 4-Bromoindole. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22605363, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. tsijournals.com [tsijournals.com]

- 8. 4-Bromo-1H-indole-3-carbaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromoindole-3-carboxaldehyde (CAS No. 98600-34-1), a pivotal heterocyclic building block in modern chemical research and development. We delve into its core physicochemical properties, spectral characteristics, and chemical reactivity. This document offers field-proven insights into its synthetic preparation via the Vilsmeier-Haack reaction, complete with a detailed experimental protocol and mechanistic visualization. Furthermore, we explore its significant applications in medicinal chemistry, drug discovery, and materials science, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile compound.

Introduction: A Versatile Indole Scaffold

4-Bromoindole-3-carboxaldehyde is an organic compound featuring a bicyclic indole core, substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, establishing it as a highly valuable intermediate in synthetic chemistry.

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. The strategic placement of the bromine atom and the aldehyde group on this core allows for extensive synthetic manipulation. The aldehyde is a gateway for forming Schiff bases, undergoing condensations, and participating in various nucleophilic additions, while the bromine atom is an ideal handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2]

Consequently, 4-bromoindole-3-carboxaldehyde serves as a crucial starting material in the synthesis of a diverse range of target molecules, including:

-

Pharmaceuticals: It is a key intermediate in the development of novel anti-cancer agents and neuroprotective drugs.[2]

-

Organic Electronics: The compound and its derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where its electronic properties can be tuned to enhance device efficiency and stability.[2]

-

Fluorescent Probes: Researchers employ it to create sophisticated fluorescent probes for real-time biological imaging and the visualization of cellular processes.[2]

-

Biochemical Research: It plays a role in studying enzyme interactions and metabolic pathways, offering insights into complex biological systems.[2]

Physicochemical Properties

The physical and chemical properties of 4-bromoindole-3-carboxaldehyde are summarized below. These data are essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 98600-34-1 | [1][3] |

| Molecular Formula | C₉H₆BrNO | [1][4] |

| Molecular Weight | 224.06 g/mol | [2][4] |

| Appearance | White to yellow or gray crystalline powder/solid. | [2][4] |

| Melting Point | 175 - 180 °C | [1][2][4] |

| Boiling Point (Predicted) | 395.6 ± 22.0 °C | [1] |

| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [1] |

| Solubility | Generally soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | [5][6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |

Spectral Characteristics

3.1 ¹H NMR Spectroscopy In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the proton NMR spectrum is expected to show:

-

A broad singlet for the indole N-H proton, typically downfield (>10 ppm).

-

A sharp singlet for the aldehyde proton (-CHO) in the highly deshielded region of 9-10 ppm.

-

A singlet or a doublet for the proton at the C2 position of the indole ring.

-

A series of multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene portion of the indole ring. The coupling patterns will be influenced by the bromine substituent.

3.2 ¹³C NMR Spectroscopy The carbon NMR spectrum will feature nine distinct signals, including:

-

A signal for the aldehyde carbonyl carbon, expected to be significantly downfield (180-190 ppm).

-

Signals for the eight carbons of the bromoindole ring, with the carbon bearing the bromine (C4) showing a characteristic shift.

3.3 Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:

-

A sharp, strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1650-1700 cm⁻¹.

-

A moderate absorption for the N-H stretch of the indole amine, usually appearing as a broad band around 3200-3400 cm⁻¹.

-

Absorption bands corresponding to C-H and C=C stretching of the aromatic system.

-

A C-Br stretching absorption, typically found in the lower frequency "fingerprint" region.

3.4 Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the following is anticipated:

-

A prominent molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. For C₉H₆⁷⁹BrNO, the mass is ~223 amu, and for C₉H₆⁸¹BrNO, it is ~225 amu.

-

Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, corresponding to the loss of CHO).[7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-bromoindole-3-carboxaldehyde stems from its two primary functional groups.

4.1 Reactions at the Aldehyde Group The formyl group at the C3 position is an electrophilic center, readily participating in a wide array of classical aldehyde reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to yield substituted 3-(aminomethyl)indoles.

-

Wittig Reaction: Olefination with phosphorus ylides to form 3-vinylindoles.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromoindole-3-carboxylic acid) or reduced to the alcohol (4-bromoindole-3-methanol).

Causality Insight: The C3 position of the indole ring is electron-rich, which might seem counterintuitive for an electrophilic substitution. However, the Vilsmeier-Haack synthesis (see Section 5.0) proceeds because the Vilsmeier reagent is a potent electrophile. Once the aldehyde is installed, its reactivity is governed by the strong electron-withdrawing nature of the carbonyl group.

4.2 Reactions at the Bromine-Substituted Position The bromine atom at the C4 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the direct extension of the indole scaffold.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl-indoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynylindoles.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Expertise & Experience: The choice of catalyst, ligand, and base is critical for achieving high yields in these cross-coupling reactions. The indole N-H can sometimes interfere, and N-protection (e.g., with a BOC or SEM group) may be required for certain transformations to prevent side reactions and improve solubility.

Experimental Protocol: Synthesis of 4-Bromoindole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 4-bromoindole to produce the title compound. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation. It involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide (DMF) and an acid halide (POCl₃), which then performs an electrophilic aromatic substitution on the electron-rich indole ring.

5.1 Materials and Reagents

-

4-Bromoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Acetone

-

Petroleum ether (60-90 °C boiling range)

-

Three-necked round-bottomed flask with magnetic stirrer, dropping funnels, and ice bath

5.2 Step-by-Step Procedure [1]

-

Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottomed flask, add 120 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.

-

Under vigorous stirring, slowly add 11 mL (0.12 mol) of phosphoryl chloride (POCl₃) dropwise, maintaining the temperature at 0 °C. Stir for an additional 5 minutes after the addition is complete.

-

Indole Addition: Dissolve 10 g (0.048 mol) of 4-bromoindole in 20 g of anhydrous DMF. Slowly add this solution dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The mixture will become a viscous suspension.

-

Hydrolysis and Workup: Slowly add 4.7 M potassium hydroxide solution dropwise to the suspension. Control the rate of addition to maintain the reaction temperature between 65-75 °C (cool externally if necessary). Continue the reaction for 6 hours.

-

Add 20 mL of saturated sodium bicarbonate solution and continue stirring for 5 minutes.

-

Dilute the reaction mixture with ethyl acetate, transfer to a separatory funnel, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification by Recrystallization: To the crude solid (approx. 12 g), add 2.5 mL of acetone and heat to reflux until fully dissolved.

-

Add petroleum ether (60-90 °C) at a ratio of approximately 11 mL per gram of crude product. White, needle-like crystals should precipitate immediately.

-

Cool the mixture to -5 °C for 10 minutes to complete crystallization.

-

Filter the crystals through a funnel, wash twice with cold petroleum ether, and air-dry the product. This protocol typically yields around 10.3 g (95%) of pure 4-bromoindole-3-carboxaldehyde.

5.3 Visualization of the Vilsmeier-Haack Mechanism

Sources

- 1. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Substituted Indole Aldehydes: A Technical Guide to Their Synthesis, Significance, and Application in Drug Discovery

Preamble: In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of heterocyclic scaffolds, the indole nucleus stands out as a "privileged" structure, forming the core of numerous natural products and blockbuster drugs.[1] The introduction of a formyl group onto this scaffold, creating substituted indole aldehydes, unlocks a treasure trove of synthetic possibilities and biological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, significance, and therapeutic applications of this versatile class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic understanding of why and how substituted indole aldehydes continue to be a focal point in the quest for new medicines.

Part 1: The Indole Aldehyde Core: Foundational Chemistry and Synthesis

Introduction to the Indole Scaffold

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its prevalence in nature is exemplified by the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin. This natural prevalence has inspired chemists to explore the indole scaffold for therapeutic purposes, leading to the development of drugs for a wide range of diseases.[1]

The Strategic Importance of the Formyl Group

The introduction of a formyl (-CHO) group, particularly at the C3 position of the indole ring, transforms the relatively inert scaffold into a highly versatile synthetic intermediate.[3] This aldehyde functionality serves as a reactive handle for a plethora of chemical transformations, including:

-

Condensation reactions: (e.g., Knoevenagel, Aldol, Claisen) to introduce new carbon-carbon bonds and build molecular complexity.[4]

-

Reductive amination: To synthesize various amine derivatives.

-

Oxidation: To form the corresponding carboxylic acid.

-

Wittig and related reactions: To generate alkenes.

-

Formation of Schiff bases and hydrazones: Leading to compounds with a wide array of biological activities.[5][6]

This synthetic tractability makes indole-3-carboxaldehyde and its substituted analogs indispensable starting materials in the synthesis of complex indole alkaloids and novel drug candidates.[7][8]

Key Synthetic Methodologies for Indole Aldehydes

The Vilsmeier-Haack reaction is the most common and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds like indole.[9] It typically introduces the formyl group at the C3 position to yield valuable indole-3-carboxaldehydes.[9]

-

Mechanism and Rationale: The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich C3 position of the indole ring. The choice of DMF and POCl₃ is driven by their ready availability and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed under anhydrous conditions at low temperatures to prevent decomposition of the reagent.[9]

-

Detailed Experimental Protocol:

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[9]

-

Stir the resulting mixture at 0 °C for 30 minutes.

Step 2: Formylation Reaction

-

Dissolve the substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[9]

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., aqueous NaOH or K₂CO₃) to hydrolyze the iminium intermediate.[10]

-

The product, typically a solid, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

-

Troubleshooting and Optimization:

-

Low Yield: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is moisture-sensitive.[9] The stoichiometry of the Vilsmeier reagent can be adjusted (typically 1.1-1.5 equivalents) to optimize the yield.[9]

-

Side Products: Double formylation (at C3 and N1) can occur with highly activated indoles.[9] Using lower temperatures and controlling the stoichiometry can mitigate this. The formation of 3-cyanoindole can be avoided by using high-purity DMF and an inert atmosphere.[9]

-

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of indoles.

The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[11][12]

-

Mechanism and Applicability: The reaction proceeds via electrophilic aromatic substitution, where HMTA decomposes to generate an iminium ion electrophile.[11] While it can be applied to indoles, it is generally less efficient than the Vilsmeier-Haack reaction, often resulting in lower yields.[13][14] However, its milder conditions can be advantageous for substrates that are sensitive to the harshness of POCl₃.[11]

-

Experimental Considerations: The reaction typically requires heating (85–120°C) and the yields can be variable (20–80%).[11] For indoles, the reaction with HMTA in hot acetic acid has been shown to produce indole-3-carboxaldehydes.[13]

While the Vilsmeier-Haack reaction is predominant, other methods exist:

-

Reimer-Tiemann Reaction: This method uses chloroform and a strong base for ortho-formylation. However, when applied to indoles, it generally produces low yields of the desired indole-3-aldehyde along with other byproducts.[14]

-

Catalytic Vilsmeier-Haack Reactions: Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl₃.[15] These methods offer milder reaction conditions and are suitable for late-stage formylation in complex molecule synthesis.[15]

Synthesis of Substituted Indole Precursors

The diversity of substituted indole aldehydes is contingent on the availability of the corresponding substituted indole starting materials. Classic methods like the Fischer and Larock indole syntheses are often employed, but they can suffer from limitations such as poor regiochemical control.[16] More modern methods, such as the addition of ethyl diazoacetate to 2-aminobenzaldehydes, offer mild and efficient routes with excellent functional group tolerance and regioselectivity.[16]

Part 2: The Significance of Substituted Indole Aldehydes in Medicinal Chemistry

A Privileged Scaffold in Drug Discovery

Indole-3-carboxaldehyde (I3A) and its derivatives have emerged as exceptionally promising scaffolds for the development of new therapeutic agents.[4][7] The ease of structural modification on both the indole ring (e.g., alkylation, halogenation) and the aldehyde group (via condensation reactions) allows for the creation of large and diverse chemical libraries for screening.[4] These derivatives have demonstrated a wide spectrum of biological activities.[4][7]

Anticancer Applications

Substituted indole aldehydes have shown significant promise as anticancer agents, acting through various mechanisms.[17]

-

2.2.1. Inhibition of Tubulin Polymerization: Certain 2-phenylindole-3-carbaldehyde analogs have been shown to be potent inhibitors of tubulin polymerization, a critical process in cell division.[18] This mechanism is shared by successful chemotherapy drugs like vinca alkaloids. The imine derivatives of these compounds can strongly inhibit tubulin polymerization, with IC₅₀ values in the low micromolar range.[18]

-

2.2.2. Induction of Apoptosis and Cell Cycle Arrest: Many indole derivatives induce programmed cell death (apoptosis) in cancer cells and can halt the cell cycle at various phases (e.g., G2/M phase).[17] For instance, the tryptophan metabolite indole-3-acetaldehyde (a related indole aldehyde) has been shown to reduce tumorigenesis in a mouse model of colorectal cancer by inducing apoptosis and inhibiting cell proliferation.[19] However, it's noteworthy that at high concentrations, it may also promote cell invasion, highlighting the importance of dose-response studies.[19]

-

2.2.3. Case Studies of Potent Anticancer Indole Aldehydes:

-

Evodiamine, an indole alkaloid, exhibits antiproliferation activity against liver cancer cell lines with IC₅₀ values around 1 μM by arresting the cell cycle and inducing apoptosis.[17]

-

Derivatives of indole-3-carboxaldehyde have been explored for their potential in oncology, neurology, and infectious disease treatment.[3]

-

Antimicrobial Activity

The rise of multi-drug-resistant microbial infections necessitates the development of new antimicrobial agents. Indole aldehyde derivatives have shown considerable potential in this area.[5][20]

-

2.3.1. Antibacterial and Antifungal Properties: A variety of indole-3-aldehyde hydrazide and hydrazone derivatives possess a broad spectrum of antimicrobial activity.[5] They have been tested against bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans.[5][6] Some compounds have displayed significant activity against MRSA, even better than the standard drug ampicillin.[5]

-

2.3.2. Structure-Activity Relationships (SAR) for Antimicrobial Indole Aldehydes: The introduction of halogen atoms, such as bromine at the 5-position of the indole ring, often plays an important role in enhancing the antimicrobial activity of these compounds.[6] The aldehyde group at the C3 position is also considered crucial for this activity.[21]

Enzyme Inhibition

-

2.4.1. Aldehyde Dehydrogenase (ALDH) Inhibition: Aldehyde dehydrogenases are a superfamily of enzymes involved in various metabolic pathways, and their dysregulation is implicated in diseases like cancer.[22][23] Substituted indole-2,3-diones, which are structurally related to indole aldehydes, have been developed as selective inhibitors of ALDH isoenzymes (ALDH1A1, ALDH2, and ALDH3A1).[22] These inhibitors are competitive with respect to the aldehyde substrate and interact with active-site cysteine residues.[22] The hydrophobicity of substituents on the indole nitrogen can significantly improve the potency of these inhibitors towards ALDH1A1.[22][23]

-

2.4.2. Other Enzymatic Targets: Indole-3-carboxaldehyde thiosemicarbazone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Certain derivatives have shown potent inhibition of both enzymes.

Part 3: From Bench to Clinic: Drug Development Considerations

Lead Optimization Strategies

Once a hit compound is identified, lead optimization is crucial to enhance its drug-like properties. For substituted indole aldehydes, this involves systematically modifying the scaffold to improve:

-

Potency and Selectivity: Fine-tuning substituents on the indole ring and the aldehyde-derived moiety to maximize interactions with the biological target.

-

Pharmacokinetic Properties (ADME): Modifying the molecule to improve absorption, distribution, metabolism, and excretion, thereby enhancing bioavailability and reducing toxicity.

The Role of the Aldehyde in Bioactivity and Metabolism

While the aldehyde group is a key pharmacophoric feature and a versatile synthetic handle, it can also be a metabolic liability. Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols in vivo, potentially leading to rapid clearance or altered activity.[1] In some cases, the aldehyde function may be unstable towards metabolic reactions, leading to insufficient bioavailability and a lack of in vivo efficacy, even if the compound shows high in vitro potency.[1] Strategies to address this include converting the aldehyde to a more stable functional group, such as an oxime or hydrazone, which can also contribute to the biological activity.[1]

Future Perspectives and Emerging Applications

The versatility of the substituted indole aldehyde scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Targeting New Disease Pathways: Exploring the potential of these compounds against novel therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.

-

Development of Covalent Inhibitors: The reactive nature of the aldehyde group makes it an attractive warhead for the design of covalent inhibitors, which can offer enhanced potency and duration of action.

-

Application in Chemical Biology: Using indole aldehydes as chemical probes to study biological processes and as building blocks for fluorescent sensors and other diagnostic tools.

Part 4: Experimental Protocols and Data

Detailed Step-by-Step Protocol: Gram-Scale Synthesis of Indole-3-Carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is a self-validating system for the reliable synthesis of the core indole aldehyde scaffold.

Materials and Equipment:

-

Indole (e.g., 10 g, 85.4 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Vilsmeier Reagent Formation: In the 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (40 mL). Cool the flask in an ice bath to 0-5 °C.

-

With vigorous stirring, add POCl₃ (9.4 mL, 102.5 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of a solid or viscous mixture is expected.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Indole Addition: Cool the mixture back to 0-5 °C in the ice bath. Dissolve indole (10 g, 85.4 mmol, 1.0 equiv.) in anhydrous DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent over 30 minutes, keeping the temperature below 20 °C.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 35-40 °C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 400 g of crushed ice with stirring.

-

Neutralize the resulting solution by slowly adding 10% aqueous NaOH until the pH is ~7-8. A precipitate will form.

-

Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL). The crude product can be purified by recrystallization from ethanol to yield off-white to beige-brown crystals of indole-3-carboxaldehyde.[3]

Tabulated Data: Biological Activities of Substituted Indole Aldehyde Derivatives

| Compound Type | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |

| Indole-3-aldehyde hydrazones | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 6.25-100 µg/mL | [5] |

| 2-Phenylindole-3-carbaldehyde imine | Tubulin Polymerization Inhibition | - | IC₅₀ = 1.2 µM | [18] |

| Indole-3-acetaldehyde | Anticancer | HCT116 & DLD-1 (Colorectal Cancer) | Cytotoxic at 50-100 µmol/L | [19] |

| N-substituted indole-2,3-diones | ALDH1A1 Inhibition | Human ALDH1A1 | Potent inhibitors | [22][23] |

| Indole-3-carboxaldehyde thiosemicarbazones | Acetylcholinesterase Inhibition | AChE | Potent inhibition (e.g., 90.36%) | [24] |

Part 5: Conclusion

Substituted indole aldehydes represent a cornerstone in the field of medicinal chemistry and drug development. Their synthetic accessibility, primarily through the robust Vilsmeier-Haack reaction, combined with the versatile reactivity of the formyl group, provides an unparalleled platform for the generation of diverse molecular architectures. The broad spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscores their significance as privileged scaffolds. As our understanding of disease biology deepens, the rational design and synthesis of novel substituted indole aldehydes will undoubtedly continue to yield promising new therapeutic candidates, solidifying their legacy as a truly impactful class of compounds in the ongoing quest for improved human health.

References

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][16]-Aryl Shift. Journal of Organic Chemistry, 75(20), 7033–7036. Available from:

- BenchChem. (n.d.). Vilsmeier-Haack Reaction of Indoles. Technical Support Center.

- Al-Hourani, B. J., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

- Koppaka, V., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. PubMed Central.

- Gürkok, G., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed.

- Alsamri, H., et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

- Koppaka, V., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry.

- Talukdar, M., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.

- Koppaka, V., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry - ACS Publications.

- Wang, X., et al. (2015). Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.

- Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications.

- Gao, Y., et al. (2022). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastrointestinal Oncology.

- Gürkok, G., et al. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate.

- Grokipedia. (n.d.). Duff reaction.

- Chatterjee, A., & Biswas, K. M. (1970). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- El-Hashash, M. A., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.